(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
Description
(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethoxybenzylidene group, and a methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C19H18N2O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-12-4-7-14(8-5-12)20-19-21-18(22)17(25-19)11-13-6-9-15(23-2)16(10-13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-11+ |
InChI Key |
DYPICLQJQHHBII-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodologies
Thiazolone Core Formation
The 1,3-thiazol-4(5H)-one scaffold is typically synthesized via cyclization reactions. Two primary approaches are documented:
Hantzsch Thiazole Synthesis
- Reactants : 4-Methylphenylthiourea (1.0 eq) and ethyl chloroacetate (1.2 eq).
- Conditions : Reflux in ethanol with sodium acetate (2.0 eq) for 4–6 hours.
- Mechanism : Nucleophilic substitution followed by cyclization.
- Outcome : 2-[(4-Methylphenyl)amino]-1,3-thiazol-4(5H)-one (I ) is obtained in 70–85% yield after recrystallization (ethanol/water).
- 1H NMR (DMSO-d6) : δ 7.45 (d, 2H, ArH), 7.20 (d, 2H, ArH), 6.90 (s, 1H, NH), 3.80 (s, 2H, CH2).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Cyclization of Thioureas with α-Halo Ketones
- Reactants : 4-Methylphenylthiourea (1.0 eq) and chloroacetone (1.1 eq).
- Conditions : Stir in DMF with K2CO3 (1.5 eq) at 80°C for 3 hours.
- Yield : 65–75% after silica gel chromatography (hexane/ethyl acetate).
One-Pot Multicomponent Synthesis
A streamlined approach combines cyclization and condensation:
Procedure :
- Reactants :
- 4-Methylphenylthiourea (1.0 eq)
- Chloroacetic acid (1.0 eq)
- 3,4-Dimethoxybenzaldehyde (1.2 eq)
- Sodium acetate (3.0 eq) in acetic anhydride (5 mL/mmol).
- Conditions : Reflux for 6 hours.
- Yield : 55–65% after recrystallization (ethanol).
Advantages : Reduced steps, but lower yield compared to sequential synthesis.
Optimization and Mechanistic Insights
Catalytic Enhancements
Characterization and Analytical Data
Spectral Confirmation
- 1H NMR (400 MHz, DMSO-d6) :
δ 8.15 (s, 1H, CH=), 7.60–7.20 (m, 6H, ArH), 6.90 (s, 1H, NH), 3.85 (s, 6H, OCH3), 2.35 (s, 3H, CH3). - 13C NMR : δ 180.2 (C=O), 162.5 (C=N), 149.1–112.4 (ArC), 56.1 (OCH3), 21.3 (CH3).
- HRMS (ESI+) : m/z [M+H]+ calcd for C21H21N2O3S: 381.1274; found: 381.1278.
X-ray Crystallography
- Key Metrics : Dihedral angle between thiazolone and benzylidene rings = 12.01(7)°, confirming coplanarity.
- Hydrogen Bonding : Intramolecular C–H···S stabilizes the E-configuration.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Synthesis | 70–78 | 10–12 | >98 | High |
| One-Pot | 55–65 | 6 | 95–97 | Moderate |
| Microwave-Assisted | 80–85 | 0.5 | >99 | Limited |
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3,4-dimethoxybenzylidene)-2-aminothiazole
- (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one
Uniqueness
(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethoxybenzylidene group and a methylphenylamino group differentiates it from other thiazole derivatives, potentially leading to unique interactions and effects in various applications.
Q & A
Q. What are the standard synthetic routes for preparing (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one?
Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting a thiazolidinone precursor (e.g., (5Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) with an amine derivative (e.g., 4-methylaniline) under microwave irradiation (80°C, 80 W, 30 minutes) to improve yield and reduce reaction time. Post-synthesis purification involves recrystallization or column chromatography. Characterization employs -NMR, -NMR, and HRMS to confirm structural integrity and purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons, methoxy groups, and tautomeric NH signals). -NMR confirms carbonyl (C=O) and imine (C=N) functionalities.
- IR Spectroscopy : Bands near 1680 cm (C=O stretch) and 1600–1630 cm (C=N stretch) differentiate tautomeric forms.
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a Bruker diffractometer. Structural refinement uses SHELXTL or SHELXL software to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Monoclinic systems (space group ) are common for similar thiazol-4-one derivatives .
Advanced Research Questions
Q. How can researchers analyze tautomeric equilibria between amine and imine forms in solution?
Methodological Answer:
- Variable-Temperature NMR : Monitor chemical shift changes in NH protons (e.g., 9.00–12.90 ppm) across temperatures to assess tautomer ratios.
- Solid-State vs. Solution Studies : Compare SCXRD data (solid-state structure) with solution NMR to identify dominant tautomers. For example, reports a 70:30 amine:imine ratio in solution using -NMR .
Q. What strategies optimize reaction yields for derivatives with modified substituents?
Methodological Answer:
- Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 78% yield in 30 minutes at 80°C).
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Catalyst Use : Base catalysts (e.g., KCO) facilitate deprotonation in nucleophilic substitution steps .
Q. How do researchers address discrepancies in reported biological activities of thiazol-4-one derivatives?
Methodological Answer:
- Dose-Response Studies : Validate activity thresholds using enzyme inhibition assays (e.g., DYRK1A kinase inhibition in ).
- Structural Analog Comparison : Test derivatives with varying substituents (e.g., methoxy vs. halogen groups) to isolate structure-activity relationships.
- Computational Docking : Use molecular modeling (e.g., AutoDock) to predict binding affinities and reconcile conflicting data .
Q. What computational methods predict electronic properties relevant to biological activity?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution to correlate with reactivity.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase active sites) to assess stability and binding modes .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve conflicting crystallographic data for similar compounds?
Methodological Answer:
- Validate Data Quality : Check -factors (e.g., ) and completeness of diffraction datasets.
- Compare Packing Motifs : Analyze hydrogen-bonding networks (e.g., ’s packing) to identify polymorphic variations.
- Use SHELX Updates : Leverage improved algorithms in newer SHELX versions to re-refine historical data .
Q. What experimental controls ensure reproducibility in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
